

Application Notes and Protocols: Streptolysin O-Based Cytotoxicity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptolysin O*

Cat. No.: *B1611045*

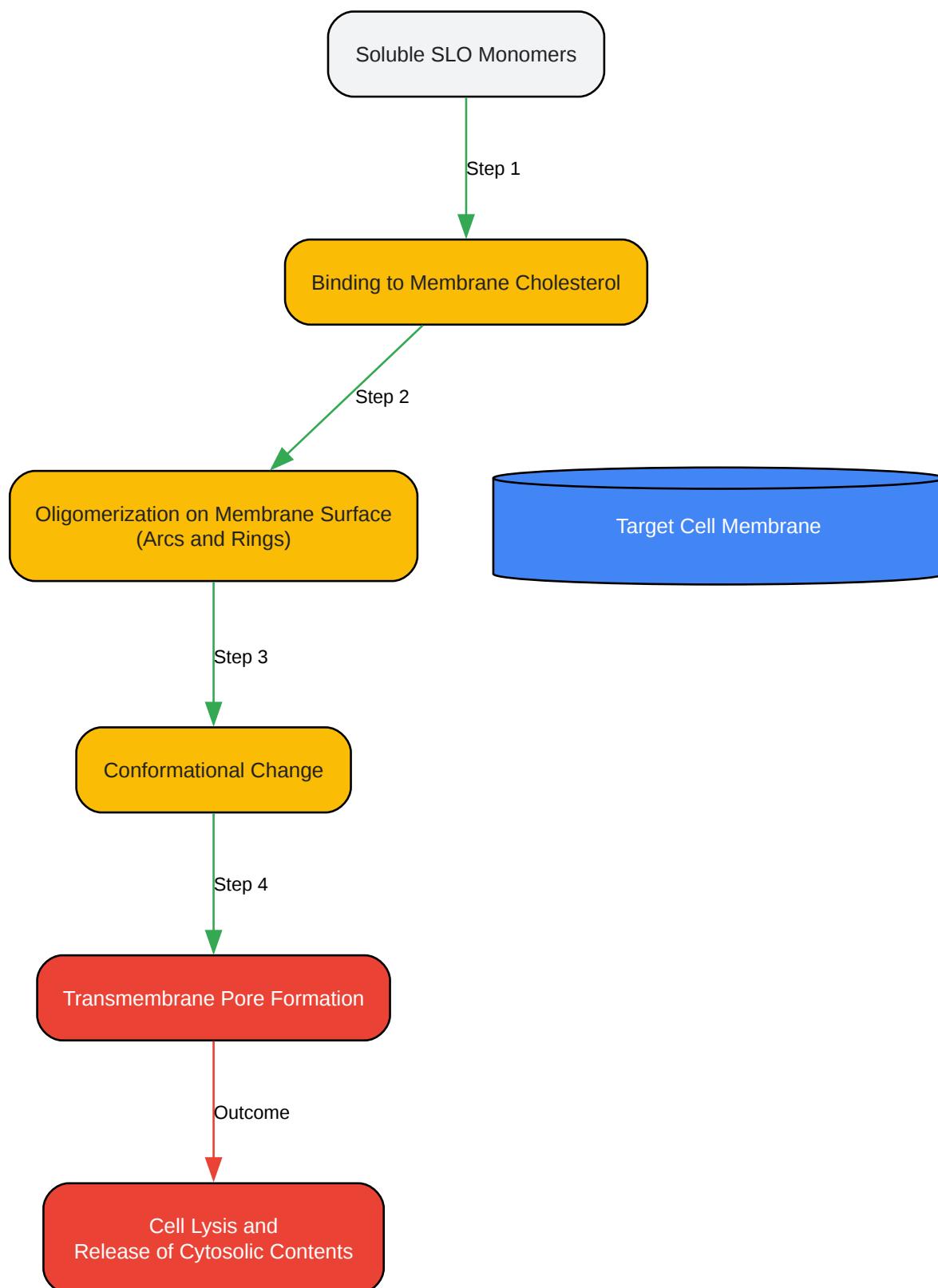
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO) is a pore-forming exotoxin produced by most strains of Group A Streptococcus (GAS). As a member of the cholesterol-dependent cytolysin (CDC) family, SLO binds to cholesterol in the plasma membrane of eukaryotic cells. Following binding, SLO monomers oligomerize to form large transmembrane pores, leading to the disruption of membrane integrity, leakage of cellular contents, and ultimately, cell lysis.^{[1][2]} This cytotoxic activity is a key virulence factor in GAS infections. The ability of SLO to permeabilize cell membranes has also been harnessed as a tool in cell biology to introduce macromolecules into the cytoplasm.

This document provides a detailed protocol for a **Streptolysin O**-based cytotoxicity assay using the Lactate Dehydrogenase (LDH) release method. The LDH assay is a reliable and widely used colorimetric method to quantify cell death by measuring the activity of LDH, a stable cytosolic enzyme, released from damaged cells into the surrounding culture medium.^[3] ^{[4][5][6][7]}


Principle of the Assay

The assay is performed in two main stages. First, target cells are incubated with varying concentrations of **Streptolysin O**. The SLO will form pores in the cell membranes of susceptible cells, leading to cell lysis. In the second stage, the amount of LDH released into the

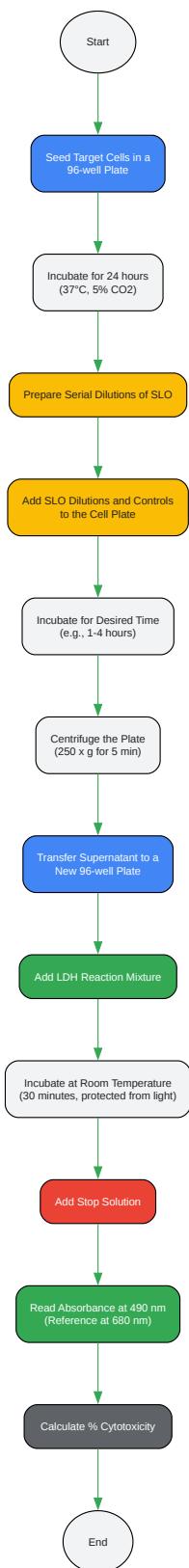
culture supernatant is quantified. This is achieved through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) into a red formazan product. The intensity of the red color is proportional to the amount of LDH released and is measured spectrophotometrically at 490 nm.[4][5][7]

Mechanism of Streptolysin O-Induced Pore Formation

Streptolysin O-mediated cytotoxicity is a multi-step process that begins with the binding of soluble SLO monomers to cholesterol in the target cell membrane. Upon binding, multiple monomers oligomerize to form arc-shaped and eventually complete ring-shaped pre-pore complexes on the membrane surface.[1][2][8] This is followed by a conformational change that results in the insertion of the complex into the lipid bilayer, forming a large aqueous pore with a diameter of up to 30 nm.[1] The formation of these pores disrupts the osmotic balance of the cell, leading to the influx of ions and water, swelling, and eventual lysis.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Streptolysin O** pore formation.


Experimental Protocol: LDH Cytotoxicity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

- Target mammalian cells (e.g., HeLa, A549, or other susceptible cell line)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- **Streptolysin O** (recombinant or purified)
- Phosphate-Buffered Saline (PBS), pH 7.4
- LDH Cytotoxicity Assay Kit (containing Lysis Solution and Reaction Mixture)
- 96-well flat-bottom tissue culture plates
- Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SLO cytotoxicity assay.

Step-by-Step Protocol

- Cell Seeding:
 - Culture target cells to ~80% confluence.
 - Trypsinize and resuspend the cells in complete culture medium.
 - Seed the cells in a 96-well plate at an optimal density (e.g., 1×10^4 to 5×10^4 cells/well in 100 μ L of medium).
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- Preparation of Controls and SLO Treatment:
 - On a separate 96-well plate or in microcentrifuge tubes, prepare serial dilutions of **Streptolysin O** in serum-free culture medium.
 - Set up the following controls in triplicate on the cell plate:
 - Spontaneous LDH Release (Negative Control): Add 10 μ L of serum-free medium to the wells.
 - Maximum LDH Release (Positive Control): Add 10 μ L of 10X Lysis Solution (from the LDH kit) to the wells.
 - Vehicle Control: Add 10 μ L of the buffer in which SLO is diluted to the wells.
 - Carefully remove the culture medium from the remaining wells and add 100 μ L of the various SLO dilutions.
 - Incubate the plate at 37°C for a predetermined time (e.g., 1 to 4 hours).
- LDH Measurement:
 - Following incubation, centrifuge the plate at 250 x g for 5 minutes.

- Carefully transfer 50 μ L of the supernatant from each well to a new, optically clear 96-well plate.
- Add 50 μ L of the LDH Reaction Mixture to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50 μ L of Stop Solution to each well.
- Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 680 nm to correct for background.

Data Presentation and Analysis

Data Analysis

- Subtract the 680 nm absorbance reading (background) from the 490 nm absorbance reading for all wells.
- Calculate the percentage of cytotoxicity using the following formula:[4][7]

$\% \text{ Cytotoxicity} = [(\text{Experimental Value} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

- Experimental Value: Absorbance of cells treated with SLO.
- Spontaneous Release: Absorbance of untreated cells (negative control).
- Maximum Release: Absorbance of cells treated with Lysis Solution (positive control).

Quantitative Data Summary

The following table provides representative data for a **Streptolysin O** cytotoxicity assay performed on a mammalian cell line.

Streptolysin O Concentration (U/mL)	Mean Absorbance (490 nm)	Calculated % Cytotoxicity
0 (Spontaneous Release)	0.250	0%
50	0.450	15.4%
100	0.700	34.6%
250	1.150	69.2%
500	1.500	96.2%
Lysis Buffer (Maximum Release)	1.550	100%

Note: These are example data. Actual absorbance values and calculated cytotoxicity will vary depending on the cell type, cell number, SLO activity, and incubation time.

Troubleshooting

- High Background in Spontaneous Release Wells: This may be due to poor cell health, over-confluence, or harsh pipetting. Ensure gentle handling of cells and use a healthy, sub-confluent culture.
- Low Signal in Maximum Release Wells: This could indicate insufficient cell numbers or incomplete lysis. Optimize cell seeding density and ensure the lysis buffer is added and mixed properly.
- High Variability Between Replicates: This can be caused by inconsistent cell seeding or inaccurate pipetting. Ensure a homogenous cell suspension and use calibrated pipettes.

By following this detailed protocol, researchers can accurately quantify the cytotoxic effects of **Streptolysin O** and other pore-forming toxins, providing valuable insights for both basic research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 2. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Streptolysin O-Based Cytotoxicity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611045#streptolysin-o-based-cytotoxicity-assay-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com